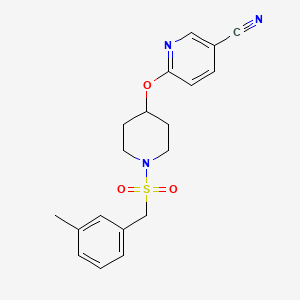

6-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-15-3-2-4-16(11-15)14-26(23,24)22-9-7-18(8-10-22)25-19-6-5-17(12-20)13-21-19/h2-6,11,13,18H,7-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDLHTYIBPYNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.

Attachment of the Nicotinonitrile Moiety: The final step involves the coupling of the sulfonyl-piperidine intermediate with a nicotinonitrile derivative, often facilitated by a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to yield carboxamides or carboxylic acids. This reaction is pivotal for modifying the compound’s polarity or introducing hydrogen-bonding capabilities.

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| H₂SO₄ (conc.), reflux | Nicotinamide derivative | Complete conversion in 6–8 hours; monitored via TLC |

| NaOH (aq.), 80°C | Nicotinic acid derivative | Requires prolonged heating (12+ hours) |

The electron-withdrawing sulfonyl group adjacent to the piperidine ring enhances the nitrile’s electrophilicity, accelerating hydrolysis.

Substitution at the Piperidine Sulfonyl Group

The sulfonyl group (-SO₂-) facilitates nucleophilic displacement reactions, particularly at the piperidine nitrogen.

For example, reaction with 4-phenylpiperazine replaces the 3-methylbenzyl group, generating 1-((3-Methylbenzyl)sulfonyl)piperidin-4-ylmethanone.

Ether Cleavage and Functionalization

The ether linkage (C-O-C) between the piperidine and nicotinonitrile moieties is susceptible to cleavage under strong acids or reducing conditions.

This reactivity is exploited in modular synthesis to access structurally diverse analogs .

Electrophilic Aromatic Substitution

The pyridine ring in the nicotinonitrile moiety undergoes electrophilic substitution, primarily at the meta position relative to the nitrile group.

| Reagents | Position | Products |

|---|---|---|

| HNO₃/H₂SO₄ | C-5 | Nitro-substituted derivative |

| Br₂, FeBr₃ | C-5 | Bromo-substituted derivative |

The nitrile group directs electrophiles to the C-5 position, enabling precise functionalization .

Reduction of the Piperidine Ring

Catalytic hydrogenation reduces the piperidine ring’s double bond (if present) or modifies substituents.

| Conditions | Outcome | Catalyst |

|---|---|---|

| H₂, Pd/C | Saturated piperidine derivative | 10% Pd/C, 50 psi H₂, quantitative yield |

This reaction modulates the compound’s conformational flexibility and binding affinity.

Oxidation of the 3-Methylbenzyl Group

The 3-methylbenzyl substituent undergoes oxidation to a carboxylic acid under harsh conditions.

| Reagents | Products | Notes |

|---|---|---|

| KMnO₄, H₂O, 100°C | 3-Carboxybenzylsulfonyl derivative | Requires neutral pH for optimal yield |

Key Mechanistic Insights and Challenges

-

Steric Effects : Bulky substituents on the piperidine ring (e.g., 3-methylbenzyl) hinder nucleophilic attacks, necessitating elevated temperatures or catalytic acceleration .

-

Electronic Effects : The sulfonyl group deactivates the piperidine nitrogen, reducing its basicity but enhancing leaving-group ability in substitutions.

-

Regioselectivity : Directed by the nitrile and sulfonyl groups, electrophilic substitutions favor the pyridine’s C-5 position and the benzyl group’s para position .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antibacterial Activity : Research indicates that compounds with similar structural motifs have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is often associated with antibacterial properties due to its ability to interfere with bacterial folic acid synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase and urease. These enzymes play significant roles in neurological functions and metabolic processes, respectively. Inhibiting these enzymes can have therapeutic implications for conditions like Alzheimer's disease and urinary tract infections .

- Anticancer Potential : Some studies suggest that derivatives of piperidine and sulfonamide compounds exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of tumor growth .

- Antibacterial Screening : A study synthesized a series of piperidine derivatives, including the target compound, and evaluated their antibacterial activity. Results indicated that compounds with similar structures showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential for developing new antibacterial agents .

- Enzyme Inhibition Studies : Compounds related to 6-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile were tested for their ability to inhibit acetylcholinesterase. The findings revealed promising IC50 values, indicating effective inhibition which could be beneficial in treating neurodegenerative diseases .

- Anticancer Activity : Research on piperidine-based compounds has shown that they can induce apoptosis in cancer cell lines. For instance, derivatives were tested against breast cancer cells, demonstrating significant cytotoxicity and potential as anticancer agents .

Mechanism of Action

The mechanism of action of 6-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided (SPEX CertiPrep catalog) lists compounds such as nitroanilines (2-, 3-, 4-nitroaniline), nitrobenzene, and polycyclic aromatic hydrocarbons (e.g., phenanthrene, pyrene). However, these compounds are structurally and functionally distinct from 6-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile. Below is a detailed comparison based on chemical class, functional groups, and applications:

Structural Comparison

| Compound | Core Structure | Key Functional Groups | Biological Relevance |

|---|---|---|---|

| 6-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile | Nicotinonitrile + piperidine | Sulfonyl, nitrile, ether, aromatic | Kinase inhibition, drug discovery |

| Nitroanilines (e.g., 2-nitroaniline) | Benzene + amine + nitro | Nitro, amine | Industrial dyes, intermediates |

| Nitrobenzene | Benzene + nitro | Nitro | Solvent, precursor for aniline |

| Phenanthrene/Pyrene | Polycyclic aromatic | Aromatic rings | Environmental pollutants, research |

- Key Differences: Functional Groups: The target compound’s sulfonyl and nitrile groups are absent in nitroanilines and polycyclic aromatics.

Pharmacological and Physicochemical Properties

No direct pharmacological data for 6-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile are available in the provided evidence. However, analogous nicotinonitrile derivatives (e.g., crizotinib analogs) exhibit:

- LogP : ~3–4 (moderate lipophilicity for membrane permeability).

- Solubility : Enhanced by sulfonyl and nitrile groups compared to nitroaromatics.

- Metabolic Stability : Nitriles may reduce oxidative metabolism, unlike nitro groups, which are prone to reduction and toxicity .

Limitations of Available Evidence

To address this gap, consult specialized databases (e.g., ChEMBL, PubChem) or patents detailing nicotinonitrile derivatives.

Biological Activity

6-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. It has shown significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Inhibition of nucleic acid production |

| Methicillin-resistant S. aureus (MRSA) | MBIC 62.216 - 124.432 μg/mL | Bactericidal effect |

The compound's action appears to be bactericidal, as it disrupts protein synthesis pathways and inhibits nucleic acid and peptidoglycan production in bacterial cells .

Biofilm Inhibition

In addition to its antibacterial properties, the compound exhibits moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis. The minimum biofilm inhibitory concentration (MBIC) values indicate its effectiveness in preventing biofilm formation:

Table 2: Biofilm Inhibition Data

| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |

| Staphylococcus epidermidis | 31.108 - 62.216 | 124.432 - 248.863 |

The compound's ability to reduce biofilm formation by over 90% in some cases underscores its potential as a therapeutic agent in treating biofilm-associated infections .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against clinical isolates of MRSA and other resistant strains. The results demonstrated that the compound not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin.

Findings:

Q & A

Q. What synthetic strategies are effective for preparing 6-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile, and how can reaction yields be optimized?

The synthesis of nicotinonitrile derivatives typically involves multi-step reactions. For example, chlorination of pyridine precursors using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions is a common method . Key steps include:

- Chlorination : Refluxing intermediates in POCl₃/PCl₅ to introduce chloro groups.

- Sulfonylation : Coupling piperidine derivatives with sulfonyl chlorides (e.g., 3-methylbenzylsulfonyl chloride) in the presence of a base (e.g., triethylamine).

- Etherification : Using nucleophilic substitution to attach the piperidine-sulfonyl moiety to the nicotinonitrile core.

To improve yields: - Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to prevent side reactions).

- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to avoid hydrolysis.

- Purify intermediates via column chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with distinct peaks for the sulfonyl group (~3.1–3.5 ppm for CH₂ in 3-methylbenzyl) and nitrile (~110–120 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₂N₃O₃S).

- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1150–1300 cm⁻¹ (S=O stretch) confirm functional groups.

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Solubility Screening : Test in DMSO (common stock solvent), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect precipitation.

- Stability Studies :

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound in kinase inhibition assays?

- Variable Substituents : Synthesize analogs with modifications to the sulfonyl group (e.g., 4-methylbenzyl vs. 3-methylbenzyl) or nicotinonitrile core (e.g., cyano to carboxy).

- Assay Selection : Use ATP-binding kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only).

- Data Analysis : Correlate substituent electronic properties (Hammett constants) with inhibitory activity. Molecular docking (e.g., AutoDock Vina) can predict binding modes to kinase active sites .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Calculate intrinsic clearance (Clₜᵢₙₜ).

- Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp values >1 ×10⁻⁶ cm/s suggest high permeability).

- Plasma Protein Binding (PPB) : Equilibrium dialysis to measure unbound fraction (fu). High PPB (>90%) may limit bioavailability .

Q. How to resolve contradictions in reported solubility or bioactivity data?

- Reproduce Conditions : Ensure identical solvent systems (e.g., DMSO lot, buffer ionic strength) and temperature.

- Validate Assays : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition).

- Statistical Analysis : Apply Grubbs’ test to identify outliers or meta-analysis to pool data from multiple studies .

Q. What computational methods can predict off-target interactions or toxicity?

- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify shared features with known toxicophores (e.g., reactive esters).

- Off-Target Screening : SwissTargetPrediction or SEA databases to rank potential non-kinase targets.

- Toxicity Prediction : QSAR models (e.g., ProTox-II) for hepatotoxicity or cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.